
7-amino-4-methyl-4aH-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-amino-4-methyl-4aH-quinolin-2-one: is a heterocyclic compound with significant importance in medicinal chemistry. It is known for its diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties . The compound’s structure consists of a quinoline core with an amino group at the 7th position and a methyl group at the 4th position, making it a versatile scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 7-amino-4-methyl-4aH-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate aniline derivatives. For instance, the reaction of 4-methyl-2-nitroaniline with ethyl acetoacetate under acidic conditions can yield the desired quinolinone . Another method involves the reduction of 4-methyl-2-nitroaniline followed by cyclization with formic acid .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
7-amino-4-methyl-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, facilitating further functionalization.
Substitution: The amino group at the 7th position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc and acetic acid or catalytic hydrogenation are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Quinolin-2,4-dione derivatives.
Reduction: Amino-substituted quinolinones.
Substitution: Various substituted quinolinones depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, 7-amino-4-methyl-4aH-quinolin-2-one serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis .
Biology:
The compound exhibits significant biological activities, including antifungal and anticancer properties. It has been studied for its potential to inhibit the growth of various fungal strains and cancer cell lines .
Medicine:
In medicine, this compound is explored for its therapeutic potential in treating diseases such as cancer, heart failure, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry:
Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity and biological activities make it a valuable intermediate in the synthesis of various active ingredients .
Wirkmechanismus
The mechanism of action of 7-amino-4-methyl-4aH-quinolin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in fungal cell wall synthesis, leading to antifungal effects . In cancer cells, the compound may induce apoptosis by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
7-amino-3,4-dihydro-1H-quinolin-2-one: This compound is structurally similar and exhibits similar biological activities, including inhibition of carbonic anhydrases.
4-hydroxy-2-quinolinone: Another related compound with significant biological activities, including antimicrobial and anticancer properties.
Uniqueness:
7-amino-4-methyl-4aH-quinolin-2-one stands out due to its specific substitution pattern, which imparts unique reactivity and biological activities. The presence of the amino group at the 7th position and the methyl group at the 4th position allows for diverse functionalization and enhances its potential as a versatile scaffold in drug development .
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
7-amino-4-methyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5,8H,11H2,1H3 |
InChI-Schlüssel |
YJXJTDSHCUHPNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N=C2C1C=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


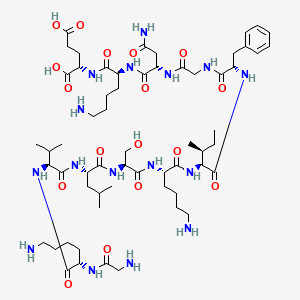
![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)

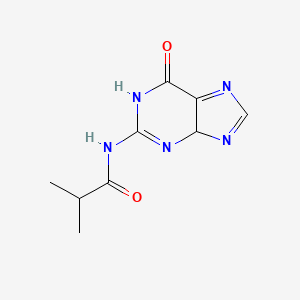


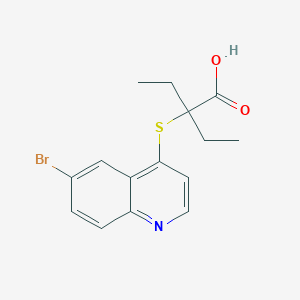
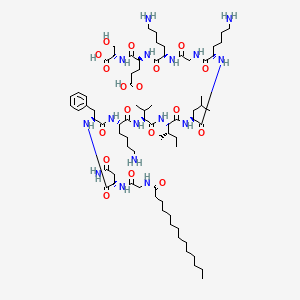
![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)


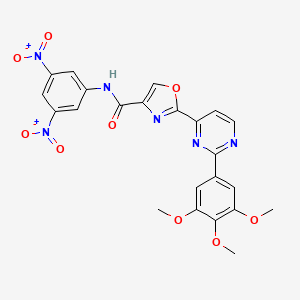
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
